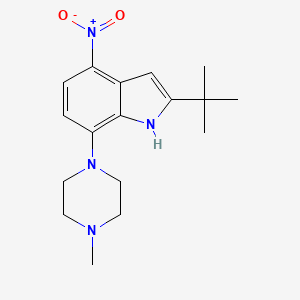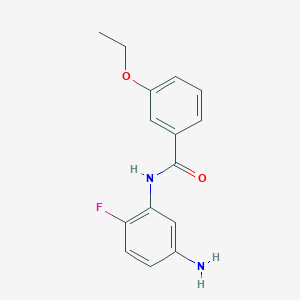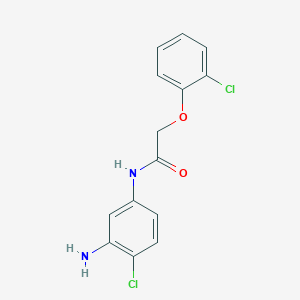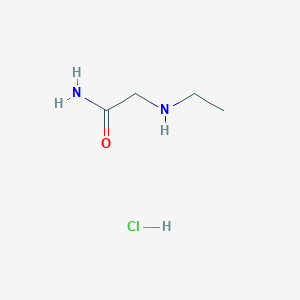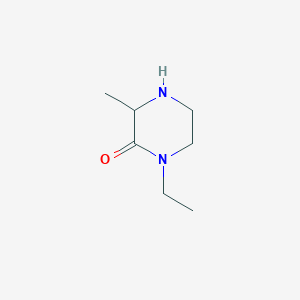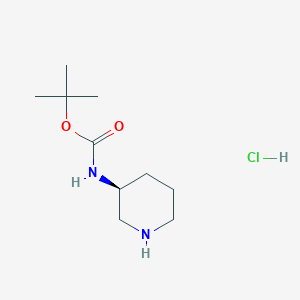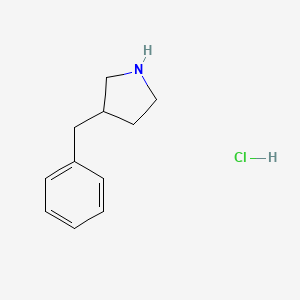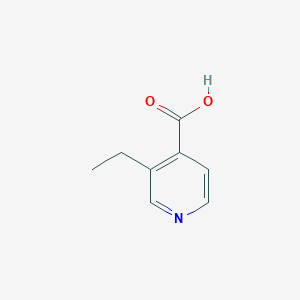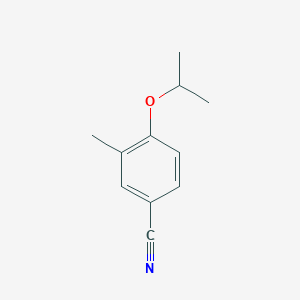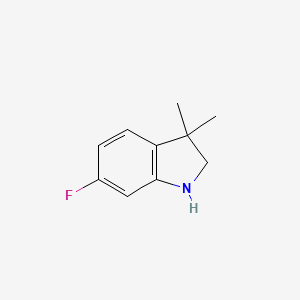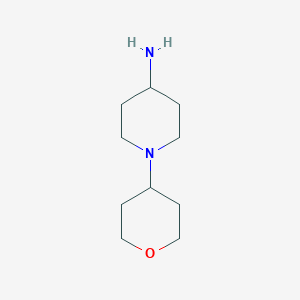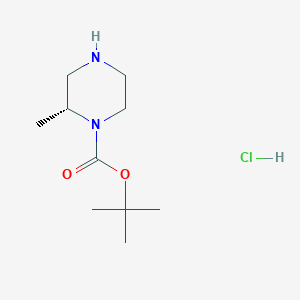![molecular formula C13H13FN2O B1438031 1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethan-1-amine CAS No. 1094325-05-9](/img/structure/B1438031.png)
1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethan-1-amine
Overview
Description
1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethan-1-amine is a chemical compound with the molecular formula C13H13FN2O and a molecular weight of 232.25 g/mol This compound is characterized by the presence of a fluorine atom, a pyridin-3-yloxy group, and an ethanamine moiety
Mechanism of Action
1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethan-1-amine: A Comprehensive Review of its Mechanism of Action
This compound is a chemical compound with a molecular weight of 232.26 . This article aims to provide a detailed understanding of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Biochemical Pathways
One study suggests that similar compounds may have an impact on the polo-like kinase 4 (plk4), which is involved in regulating cell mitosis and centriole duplication
Biochemical Analysis
Biochemical Properties
1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific receptors on cell surfaces, influencing signal transduction pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or receptors .
Cellular Effects
The effects of this compound on cells are profound. It can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been shown to activate certain kinases, which in turn phosphorylate target proteins, altering their activity and function. This compound can also influence cellular processes such as apoptosis, proliferation, and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of a particular enzyme by binding to its active site, preventing substrate access. Alternatively, it can activate an enzyme by inducing a conformational change that enhances its catalytic activity. These interactions often result in changes in gene expression, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure to certain environments can lead to its degradation. This degradation can result in a loss of activity or the formation of potentially toxic byproducts .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing cellular function or protecting against certain diseases. At high doses, it can become toxic, leading to adverse effects such as organ damage or systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further processed or excreted. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cell membranes and its localization within specific cellular compartments. The distribution pattern can influence the compound’s efficacy and toxicity, as well as its overall pharmacological profile .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles within the cell. For instance, it may be localized to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular energy metabolism .
Preparation Methods
The synthesis of 1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethan-1-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 3-fluoro-4-hydroxybenzaldehyde with pyridine-3-ol to form the pyridin-3-yloxy derivative. This intermediate is then subjected to reductive amination with ethanamine under specific reaction conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Comparison with Similar Compounds
1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethan-1-amine can be compared with other similar compounds, such as:
1-[4-(pyridin-3-yloxy)phenyl]ethan-1-amine: This compound has a similar structure but lacks the fluorine atom, which may result in different chemical and biological properties.
1-[3-fluoro-4-(pyridin-4-yloxy)phenyl]ethan-1-amine: This compound has the pyridinyl group attached at a different position, which can affect its reactivity and interactions.
The uniqueness of this compound lies in its specific structural features, such as the presence of the fluorine atom and the pyridin-3-yloxy group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c1-9(15)10-4-5-13(12(14)7-10)17-11-3-2-6-16-8-11/h2-9H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWYXJPIQLHVQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC2=CN=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


